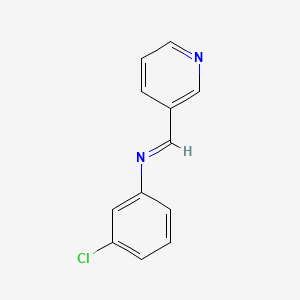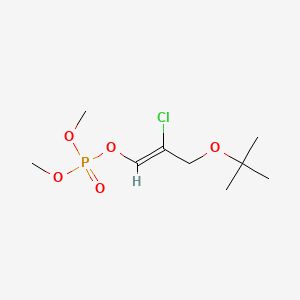
Bis-(indenyl)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(indenyl)iron, also known as bis(η5-indenyl)iron(II), is an organometallic compound that features two indenyl ligands bound to an iron center. This compound is part of a broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two aromatic ligands. This compound is notable for its unique electronic properties and its ability to undergo various chemical transformations, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(indenyl)iron typically involves the deprotonation of indene to form the indenyl anion, which is then reacted with an iron halide. A common method is as follows :
Deprotonation of Indene: Indene is deprotonated using butyl lithium (BuLi) to form lithium indenide. [ \text{C}_9\text{H}_8 + \text{BuLi} \rightarrow \text{LiC}_9\text{H}_7 + \text{BuH} ]
Formation of this compound: The lithium indenide is then reacted with an iron halide, such as iron(II) chloride, to form this compound. [ 2 \text{LiC}_9\text{H}_7 + \text{FeCl}_2 \rightarrow (\eta^5\text{-C}_9\text{H}_7)_2\text{Fe} + 2 \text{LiCl} ]
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
Bis-(indenyl)iron undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of this compound derivatives with different ligands.
Scientific Research Applications
Bis-(indenyl)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique electronic properties make it a useful probe in studying electron transfer processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind and release ligands under specific conditions.
Industry: This compound is used in the production of functional polyolefins through polymerization processes.
Mechanism of Action
The mechanism by which bis-(indenyl)iron exerts its effects is largely dependent on its ability to undergo η5 to η3 rearrangements. This flexibility allows it to participate in a variety of chemical reactions by stabilizing different intermediates. For example, in catalytic processes, the compound can facilitate the formation and stabilization of reactive intermediates, thereby enhancing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another well-known metallocene with cyclopentadienyl ligands instead of indenyl ligands.
Bis-(cyclopentadienyl)iron: Similar to bis-(indenyl)iron but with cyclopentadienyl ligands.
Bis-(fluorenyl)iron: Features fluorenyl ligands and exhibits different electronic properties.
Uniqueness
This compound is unique due to the presence of indenyl ligands, which provide different electronic and steric properties compared to cyclopentadienyl or fluorenyl ligands. This uniqueness allows this compound to participate in reactions that are not accessible to other metallocenes, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H14Fe |
|---|---|
Molecular Weight |
286.1 g/mol |
IUPAC Name |
1H-inden-1-ide;iron(2+) |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |
InChI Key |
UOVZYOYBIUAICT-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
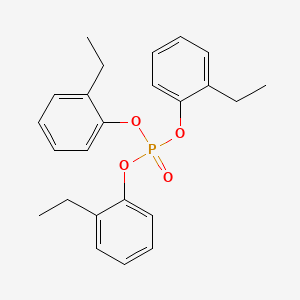
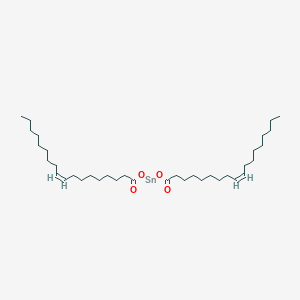
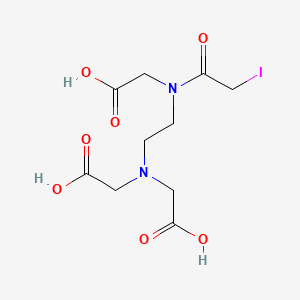
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
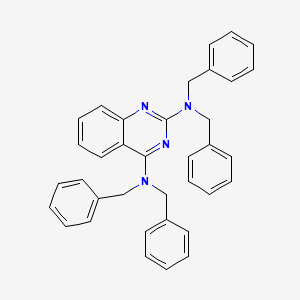
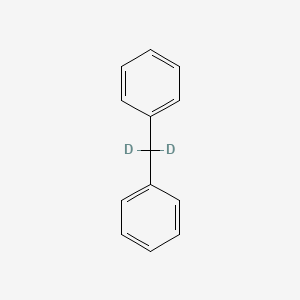
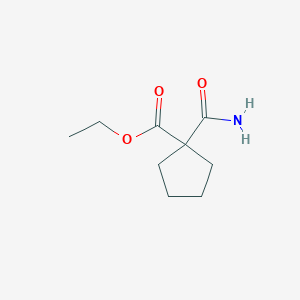
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
